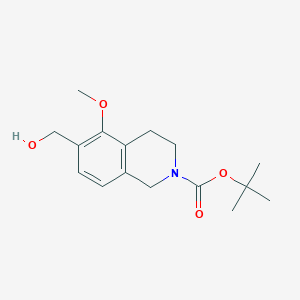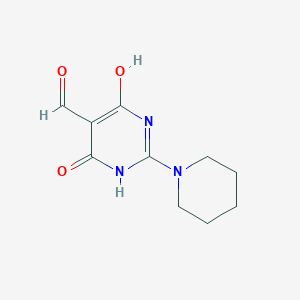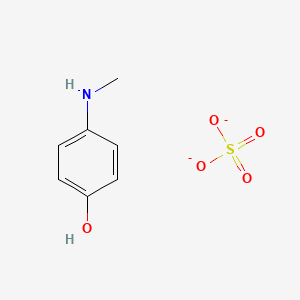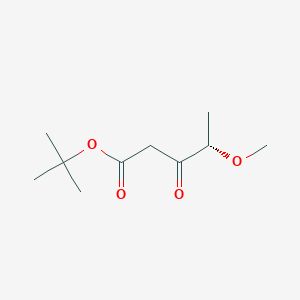
Osm-smi-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Osm-smi-8 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of a heterocyclic core, which is then functionalized with various substituents to achieve the desired biological activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are implemented at each step to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Osm-smi-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol .
Wissenschaftliche Forschungsanwendungen
Osm-smi-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of oncostatin M signaling pathways.
Biology: Investigated for its effects on cell signaling, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in preventing metastasis and tumor progression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Wirkmechanismus
Osm-smi-8 exerts its effects by binding to oncostatin M and preventing its interaction with its receptor, oncostatin M receptor. This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation, migration, and survival. The molecular targets include the signal transducer and activator of transcription 3 (STAT3) and other related pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SMI-10B: Another small molecule inhibitor targeting oncostatin M signaling, but with different binding pockets and interaction modes.
OSM-SMI-8N1: A nitro-modified derivative of Osm-smi-8, showing increased inhibition of oncostatin M signaling
Uniqueness
This compound is unique due to its potent inhibition of oncostatin M and its potential for cancer research. Its ability to disrupt multiple signaling pathways makes it a valuable tool in understanding and combating cancer progression .
Eigenschaften
Molekularformel |
C28H20N2O4S2 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(2Z,4E)-2-[2-[4-[(1Z,3E)-1-carboxy-4-phenylbuta-1,3-dienyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C28H20N2O4S2/c31-27(32)21(15-7-13-19-9-3-1-4-10-19)23-17-35-25(29-23)26-30-24(18-36-26)22(28(33)34)16-8-14-20-11-5-2-6-12-20/h1-18H,(H,31,32)(H,33,34)/b13-7+,14-8+,21-15-,22-16- |
InChI-Schlüssel |
UJBUSAZATHWVAW-AEPXBALGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)O)/C2=CSC(=N2)C3=NC(=CS3)/C(=C/C=C/C4=CC=CC=C4)/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(C2=CSC(=N2)C3=NC(=CS3)C(=CC=CC4=CC=CC=C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
![(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13916434.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)







